2-Hydroxy-4-nitrobenzamide

描述

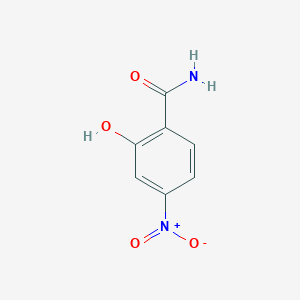

2-Hydroxy-4-nitrobenzamide is a useful research compound. Its molecular formula is C7H6N2O4 and its molecular weight is 182.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Hydroxy-4-nitrobenzamide, a compound belonging to the class of nitrobenzamides, has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor applications. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its nitro group and hydroxyl group on the benzene ring, which contribute to its biological properties. The molecular formula is , with a molecular weight of 166.13 g/mol. Its structure allows for various interactions with biological targets, influencing its pharmacological activity.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound derivatives against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of these compounds against various bacterial strains:

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 1d | Staphylococcus aureus | 1.95 |

| 1d | Bacillus subtilis | 3.9 |

| 1d | Klebsiella pneumoniae | 7.8 |

| 1d | Pseudomonas aeruginosa | 500 |

| 1d | Escherichia coli | 500 |

| 1d | Candida albicans | 500 |

The compound demonstrated broad-spectrum activity, particularly against drug-resistant strains, highlighting its potential as a lead compound for developing new antimicrobial agents .

Antitumor Activity

In addition to its antimicrobial properties, research has indicated that derivatives of this compound may possess significant antitumor activity. For instance, studies on related nitroaromatic compounds have shown moderate cytotoxicity against breast cancer cell lines, with IC50 values around 21.8 µM for some derivatives . The mechanism of action is believed to involve disruption of cellular processes critical for tumor growth.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Research has focused on how variations in substituents on the benzamide scaffold affect potency and selectivity against different biological targets:

- Hydroxyl Substitution : The presence of hydroxyl groups enhances solubility and may improve interaction with biological targets.

- Nitro Group Positioning : The position and number of nitro groups can alter the electronic properties of the molecule, affecting its reactivity and binding affinity to enzymes or receptors .

Case Studies and Research Findings

- Antimicrobial Evaluation : A study synthesized several derivatives of this compound and evaluated their antimicrobial efficacy against clinically relevant pathogens. The results indicated that certain derivatives exhibited superior activity compared to traditional antibiotics .

- Antitumor Mechanism Investigation : Another investigation into the antitumor effects revealed that specific derivatives could induce apoptosis in cancer cells through oxidative stress mechanisms . This suggests a dual role for these compounds in both inhibiting microbial growth and targeting cancer cells.

- Pharmacokinetic Studies : ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling indicated that some derivatives were rapidly metabolized in human liver microsomes but retained significant activity in vitro, suggesting potential for further development .

科学研究应用

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 2-hydroxy-4-nitrobenzamide exhibit notable antimicrobial properties. For instance, studies have shown that certain substituted phenylbenzamides derived from this compound possess antifungal activity against Candida albicans and other pathogens . The structure-activity relationship (SAR) indicates that modifications to the benzamide structure can enhance antimicrobial efficacy.

Cancer Therapeutics

The compound is being investigated for its potential role in cancer treatment. It has been incorporated into the design of proteolysis-targeting chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade specific proteins involved in cancer progression. The stability and binding affinity of this compound derivatives make them suitable candidates for developing novel anticancer agents .

Biological Research Applications

Ligand Development

this compound serves as a scaffold for developing ligands that target cereblon (CRBN), a protein involved in the ubiquitin-proteasome system. This application is particularly relevant in the context of targeted protein degradation strategies, where the compound’s derivatives can be used to create effective CRBN recruiters . The ability to modulate protein levels through selective degradation presents a promising avenue for therapeutic interventions.

Enzyme Inhibition Studies

The compound has also been studied for its potential as an enzyme inhibitor. Its structural features allow it to interact with various enzymatic targets, making it a valuable tool for biochemical assays aimed at understanding enzyme functions and developing inhibitors for therapeutic purposes.

Synthetic Utility

Synthetic Intermediate

In synthetic organic chemistry, this compound is utilized as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it a versatile building block in organic synthesis . For example, it can undergo reactions to form more complex amides or be modified to enhance its biological properties.

Data Table: Summary of Applications

Case Studies and Research Findings

-

Antifungal Activity Study

A study examining the antimicrobial effects of various N-substituted phenylbenzamides found that certain derivatives of this compound displayed superior antifungal activity compared to other compounds tested. This research underscores the potential for developing effective antifungal agents based on this scaffold . -

Targeted Protein Degradation Research

Recent investigations into CRBN ligands have highlighted how modifications to the this compound framework can improve their effectiveness in degrading specific proteins implicated in cancer. These studies reveal the compound's adaptability and importance in designing next-generation therapeutics . -

Synthesis and Characterization

The synthesis of this compound derivatives has been documented extensively, showcasing various methods that yield high-purity products suitable for further biological testing. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of synthesized compounds, which are crucial for their application in research .

属性

IUPAC Name |

2-hydroxy-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c8-7(11)5-2-1-4(9(12)13)3-6(5)10/h1-3,10H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTKDMZMTVPRPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50738442 | |

| Record name | 2-Hydroxy-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2912-77-8 | |

| Record name | 2-Hydroxy-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。